7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Beschreibung

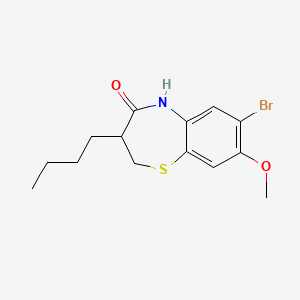

7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one (hereafter referred to by its full IUPAC name) is a bicyclic benzothiazepinone derivative characterized by a seven-membered thiazepine ring fused to an aromatic benzene ring. The molecule features a bromine substituent at the 7-position, a methoxy group at the 8-position, and a butyl chain at the 3-position (Figure 1). Its synthesis typically involves bromination of a precursor compound using N-bromosuccinimide (NBS) under controlled conditions, as described for structurally related analogs .

Eigenschaften

Molekularformel |

C14H18BrNO2S |

|---|---|

Molekulargewicht |

344.27 g/mol |

IUPAC-Name |

7-bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C14H18BrNO2S/c1-3-4-5-9-8-19-13-7-12(18-2)10(15)6-11(13)16-14(9)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

DQPMIHIOHIYSEH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1CSC2=CC(=C(C=C2NC1=O)Br)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 7-bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one typically involves the construction of the benzothiazepine ring system followed by selective bromination at the 7-position and introduction of the butyl and methoxy substituents. The methods reported in the literature emphasize controlled bromination and ring closure techniques under mild conditions to preserve functional group integrity and achieve high yields.

Detailed Preparation Procedure

Starting Material and Initial Cyclization

- The synthesis begins with 3,3-dibutyl-2,3-dihydro-8-methoxybenzo[b]thiazepin-4(5H)-one as the precursor, which contains the benzothiazepine core with butyl and methoxy substituents already installed.

- This precursor is dissolved in a solvent mixture of dichloromethane and acetonitrile, cooled to 5°C to control the reaction rate and selectivity.

Bromination Step

- N-bromosuccinimide (NBS) is added slowly over 15 minutes at 5°C to initiate bromination at the 7-position of the aromatic ring.

- The reaction mixture is then warmed to room temperature and stirred for 2 hours to ensure complete reaction.

- A second portion of NBS is added at 5°C, and the mixture is further cooled to -5°C for 1 hour to enhance bromination selectivity and minimize side reactions.

Isolation and Purification

- The reaction mixture is filtered to remove succinimide by-products.

- The solid product is washed with cold acetonitrile to remove impurities.

- Finally, the compound is dried under vacuum and recrystallized from acetonitrile to yield light brown crystalline blocks of the target compound.

Reaction Conditions Summary Table

Structural and Analytical Characterization

- The compound adopts a boat conformation of the thiazepine ring, as confirmed by X-ray crystallography.

- The dihedral angle between the benzene ring and the thiazepine basal plane is approximately 35.8°.

- Hydrogen bonding interactions, particularly N—H⋯O, stabilize the crystal lattice.

- Key bond lengths such as the N—C bond (1.356 Å) are shorter than typical single bonds, indicating partial double bond character.

- Spectroscopic data (IR, 1H-NMR, 13C-NMR) confirm the presence of characteristic functional groups: methoxy (O–CH3), bromine substitution, and the benzothiazepine ring system.

Research Findings and Discussion

Synthetic Efficiency and Selectivity

- The use of N-bromosuccinimide in a controlled, stepwise manner at low temperatures allows selective bromination at the 7-position without affecting other sensitive sites.

- The reaction conditions avoid harsh reagents or elevated temperatures, minimizing by-products and decomposition.

- Recrystallization from acetonitrile provides a high-purity product suitable for further pharmacological evaluation.

Applications and Pharmacological Relevance

- Derivatives of this benzothiazepine scaffold, including this compound, have shown affinity for multiple receptor types and are investigated for neuroleptic, antidepressant, and antihistaminic activities.

- The compound’s structural features contribute to its biological activity, making efficient synthesis critical for medicinal chemistry programs.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers.

Wissenschaftliche Forschungsanwendungen

While the exact compound "7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one" is not extensively documented across the provided search results, related compounds and similar structures offer insights into potential applications.

Information on Related Compounds and Applications

- Benzothiazepine Derivatives: A search result mentions a related compound, 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H), which was synthesized from 3,3-dibutyl-2,3-dihydro-8-methoxybenzo[b][1,4]thiazepin-4(5H)-one . Benzothiazepine derivatives can provide high affinity ligands for more than one type of receptor and are used to treat schizophrenia and also find applications as neuroleptics, antidepressants, and antihistaminics .

- Quinazoline Derivatives: Research has shown that quinazoline derivatives, which share a similar bicyclic structure, have diverse biological activities . These include anti-tumor, anti-convulsant, anti-inflammatory, anti-diabetic, and sirtuin modulating properties . For example, some quinazoline derivatives have demonstrated potent anticancer activity against breast cancer cell lines and have been used as inhibitors of vascular endothelial cell growth . Additionally, some have shown high alpha-amylase and alpha-glucosidase inhibitory activity, indicating potential as antidiabetic agents .

- Chalcones: Chalcones, which are structurally different but also feature aromatic rings with substituent groups, have shown potential health benefits, particularly antimicrobial activity . Certain chalcones exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Potential Applications Based on Structural Similarities

Given the information on related compounds, "this compound" may have the following potential applications:

- Pharmaceutical Research: As a benzothiazepine derivative, it could be investigated for neurological applications, potentially as a ligand for receptors involved in schizophrenia, depression, or histamine activity .

- Antimicrobial Agent: The presence of a bromine substituent, along with the core structure, might lend itself to antimicrobial properties, similar to some chalcones .

- Anti-inflammatory Agent: Similar to quinazoline derivatives, the compound could be explored for anti-inflammatory activity .

Further Research

To fully determine the applications of "this compound," further research would be needed, including:

- Synthesis and Characterization: Synthesize the compound and confirm its structure through spectroscopic methods.

- Biological Activity Screening: Evaluate its activity against a range of biological targets, including receptors, enzymes, and cell lines.

- Structure-Activity Relationship Studies: Synthesize and test a series of analogs to identify structural features that contribute to activity.

- In vivo Studies: If promising in vitro activity is observed, conduct in vivo studies to evaluate efficacy and safety.

Wirkmechanismus

The mechanism of action of 7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- The thiazepine ring adopts a boat conformation, with sulfur (S10) and nitrogen (N14) atoms forming part of the heterocyclic system. The N14–C13 bond length (1.356 Å) is notably shorter than a typical N–C single bond (1.416 Å), suggesting partial double-bond character due to resonance .

Pharmacological Relevance: Benzothiazepinone derivatives are known for diverse biological activities, including neuroleptic, antidepressant, and antihistaminic effects.

Comparison with Similar Compounds

To contextualize the unique properties of 7-bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one, a comparative analysis with structurally related benzothiazepinones and heterocyclic analogs is provided below.

Structural Analogues

Table 1: Key Structural and Functional Differences

Key Observations:

The 7-bromo substitution is conserved in both benzothiazepinones listed, suggesting bromine’s role in enhancing electrophilic reactivity or halogen bonding with biological targets.

Heterocyclic Core Modifications: Replacement of sulfur with oxygen (e.g., in benzoxazepines) alters electronic properties and hydrogen-bonding capacity, shifting applications from neuropharmacology to pest control . The S-oxide derivative highlights the stereochemical complexity of benzothiazepinones, where sulfur oxidation creates a chiral center with implications for drug-receptor interactions .

Conformational Flexibility :

Key Observations:

- Synthetic Efficiency : The target compound’s synthesis mirrors methods for dibutyl analogs but avoids multi-step functionalization, favoring scalability . In contrast, microwave-assisted routes (e.g., for thiazolo-pyrimidines) improve reaction times but require specialized equipment .

- Bioactivity Gaps: While dibutyl analogs are explicitly linked to neuroleptic activity, the mono-butyl variant’s pharmacological profile remains underexplored, highlighting a need for receptor-binding assays .

Biologische Aktivität

7-Bromo-3-butyl-8-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a member of the benzothiazepine class of compounds, known for their diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the treatment of psychiatric disorders and metabolic conditions. This article reviews its biological activity, synthesizing findings from various studies and research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 400.4 g/mol. The compound features a bicyclic structure comprising a seven-membered ring fused to an aromatic ring, with two heteroatoms contributing to its reactivity and biological activity .

Benzothiazepines are known to interact with various neurotransmitter systems, including dopamine and serotonin receptors. The specific mechanism of action for this compound involves:

- Dopamine Receptor Modulation : This compound has been shown to exhibit affinity for dopamine receptors, which is significant in the context of treating schizophrenia and other neuropsychiatric disorders .

- Antidepressant Activity : Research indicates that derivatives of benzothiazepines can exhibit antidepressant-like effects, potentially through modulation of serotonin pathways .

- Antihistaminic Effects : The compound also shows promise as an antihistaminic agent, which may be useful in treating allergic reactions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of benzothiazepine derivatives:

- Schizophrenia Treatment : A study demonstrated that compounds similar to 7-Bromo derivatives effectively reduced psychotic symptoms in animal models, suggesting a strong potential for clinical application in schizophrenia management .

- Metabolic Disorders : Research has indicated that benzothiazepines can influence lipid metabolism positively. For instance, the inhibition of IBAT has been linked to reduced cholesterol levels in preclinical models .

- Antidepressant Effects : In a controlled trial involving animal models, benzothiazepine derivatives showed significant antidepressant-like behavior compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.